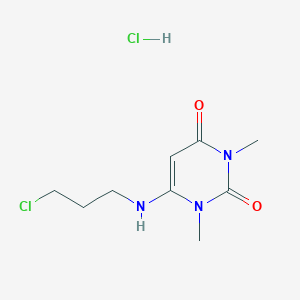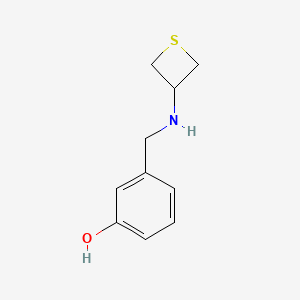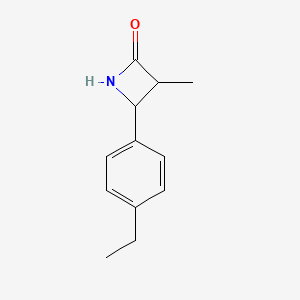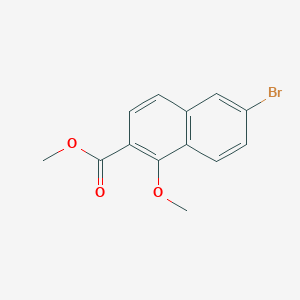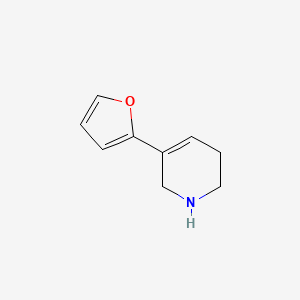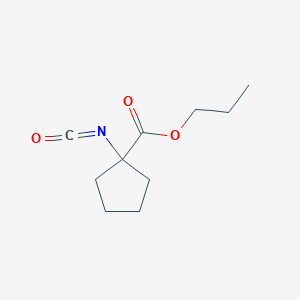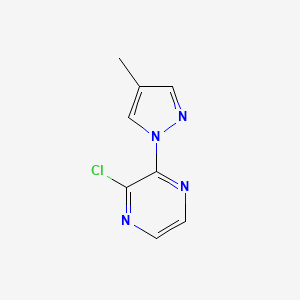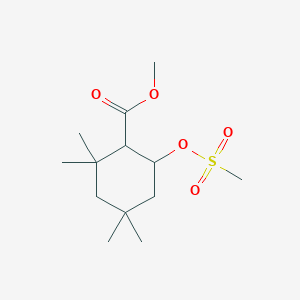
Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H24O5S and a molecular weight of 292.39 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with methyl groups and a methylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate typically involves the reaction of 2,2,4,4-tetramethylcyclohexane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: This compound has a similar cyclohexane structure but with different substituents.
Leptospermone: Another compound with a cyclohexane ring and multiple methyl groups.
Uniqueness
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H24O5S |
|---|---|
Peso molecular |
292.39 g/mol |
Nombre IUPAC |
methyl 2,2,4,4-tetramethyl-6-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O5S/c1-12(2)7-9(18-19(6,15)16)10(11(14)17-5)13(3,4)8-12/h9-10H,7-8H2,1-6H3 |
Clave InChI |
QRRBFIMTBKQMOI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(C(C1)(C)C)C(=O)OC)OS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


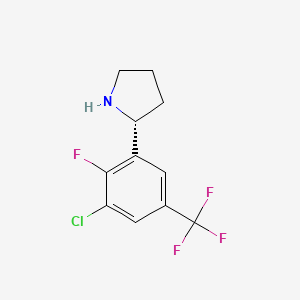
![tert-Butyl (1R,4R)-5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15277483.png)
![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
